N-[2-(2,4-Dimethylphenoxy)ethyl]-4-(phenethyloxy)-aniline

Catalog No.
S824877
CAS No.
1040693-70-6
M.F
C24H27NO2
M. Wt
361.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-(2,4-Dimethylphenoxy)ethyl]-4-(phenethyloxy)-...

CAS Number

1040693-70-6

Product Name

N-[2-(2,4-Dimethylphenoxy)ethyl]-4-(phenethyloxy)-aniline

IUPAC Name

N-[2-(2,4-dimethylphenoxy)ethyl]-4-(2-phenylethoxy)aniline

Molecular Formula

C24H27NO2

Molecular Weight

361.5 g/mol

InChI

InChI=1S/C24H27NO2/c1-19-8-13-24(20(2)18-19)27-17-15-25-22-9-11-23(12-10-22)26-16-14-21-6-4-3-5-7-21/h3-13,18,25H,14-17H2,1-2H3

InChI Key

VLIGLNHMRCCAMB-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OCCNC2=CC=C(C=C2)OCCC3=CC=CC=C3)C

Canonical SMILES

CC1=CC(=C(C=C1)OCCNC2=CC=C(C=C2)OCCC3=CC=CC=C3)C

N-[2-(2,4-Dimethylphenoxy)ethyl]-4-(phenethyloxy)-aniline is a synthetic organic compound characterized by its complex structure. Its molecular formula is C24H27NO2, and it has a molecular weight of approximately 361.48 g/mol. The compound features an aniline core substituted with both a phenethyloxy group and a dimethylphenoxy group, which contributes to its unique chemical properties and potential biological activities .

The reactivity of N-[2-(2,4-Dimethylphenoxy)ethyl]-4-(phenethyloxy)-aniline can be attributed to the functional groups present in its structure. The aniline moiety can participate in electrophilic aromatic substitution reactions due to the electron-donating nature of the amine group. Additionally, the ether linkages in the phenethyloxy and dimethylphenoxy groups may undergo hydrolysis under acidic or basic conditions, leading to the release of phenolic compounds. The compound's reactivity can be further explored through various coupling reactions, making it a versatile building block for synthesizing more complex molecules .

The synthesis of N-[2-(2,4-Dimethylphenoxy)ethyl]-4-(phenethyloxy)-aniline typically involves multi-step organic reactions:

  • Formation of the Dimethylphenoxy Group: This can be achieved through the alkylation of phenol derivatives with appropriate alkyl halides.
  • Ether Formation: The phenethyloxy group is introduced via nucleophilic substitution reactions involving phenols and alkyl halides.
  • Aniline Coupling: The final step involves coupling the aniline derivative with the previously synthesized components to yield the target compound.

These synthetic routes require careful control of reaction conditions to ensure high yields and purity of the final product .

N-[2-(2,4-Dimethylphenoxy)ethyl]-4-(phenethyloxy)-aniline has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new anti-inflammatory or analgesic drugs.
  • Research: Used as a reagent in proteomics studies and other biochemical applications due to its unique structure .
  • Agriculture: Similar compounds have been utilized as herbicides; thus, exploring its agrochemical properties could be beneficial.

Research on interaction studies involving N-[2-(2,4-Dimethylphenoxy)ethyl]-4-(phenethyloxy)-aniline is still emerging. Initial findings suggest that it may interact with various biological targets, including enzymes involved in inflammatory pathways. Further studies are necessary to elucidate these interactions and determine their implications for therapeutic use .

Several compounds share structural similarities with N-[2-(2,4-Dimethylphenoxy)ethyl]-4-(phenethyloxy)-aniline. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
N-[2-(2,6-Dimethylphenoxy)propyl]-3-(phenethyloxy)anilineC24H31NO2Different alkyl substitution pattern
N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-3-(hexyloxy)anilineC26H39NO2Contains tert-butyl groups which may affect solubility and biological activity
N-[2-(1-Naphthyl)ethyl]-4-(phenethyloxy)anilineC25H27NO2Incorporates a naphthalene moiety which may enhance hydrophobic interactions

These compounds highlight the versatility of the aniline framework and its potential for diverse applications in medicinal chemistry and beyond. The unique combination of substituents in N-[2-(2,4-Dimethylphenoxy)ethyl]-4-(phenethyloxy)-aniline sets it apart from others, potentially influencing its biological activity and chemical reactivity.

XLogP3

6.2

Dates

Modify: 2023-08-16

Explore Compound Types